Nickel(II) 2,4-pentanedionate

Overview

Description

Nickel(II) 2,4-pentanedionate, also known as nickel ii acetylacetonate, is a green powder or crystalline powder or crystals . It is used as a catalyst and U.V. stabilizer . It serves as a precursor to the nickel bis(cyclooctadiene) catalyst . It is also used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . Furthermore, it is used in organic synthesis to produce organometals .

Molecular Structure Analysis

The molecular formula of Nickel(II) 2,4-pentanedionate is C10H14NiO4 . The InChI Key is BMGNSKKZFQMGDH-FDGPNNRMSA-L . The SMILES representation is [Ni++].C\C ( [O-])=C\C ©=O.C\C ( [O-])=C\C ©=O .Chemical Reactions Analysis

Nickel(II) 2,4-pentanedionate is used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . It is also used in organic synthesis to produce organometals .Physical And Chemical Properties Analysis

Nickel(II) 2,4-pentanedionate is a green powder or crystalline powder or crystals . It has a melting point of approximately 230°C (decomposition) . It is soluble in water, alcohol, and toluene . The molecular weight is 256.91 g/mol .Scientific Research Applications

Nanomaterial Synthesis

Nickel acetylacetonate is extensively used as a precursor to synthesize nickel-based nanomaterials. It facilitates the creation of structures like NiO/C nanocomposite and crystalline NiO nanoparticles through methods such as non-isothermal decomposition and solvothermal methods .

Nanoparticle Research

As a precursor in nanoparticle research, Nickel acetylacetonate plays a crucial role in the development of metal nanoparticles. These nanoparticles have a metal core stabilized by a ligand shell, which can be synthesized using various reducing agents .

Polymer Science

In polymer science, Nickel acetylacetonate is utilized for its properties that aid in polymerization processes. Its role in catalysis and mechanistic aspects is significant for developing new polymeric materials .

Catalysis

Nickel acetylacetonate serves as a catalyst in various chemical reactions. Its ability to facilitate bond formation and breaking makes it valuable in synthetic chemistry and industrial processes .

Mechanistic Studies

The compound is also involved in mechanistic studies where its nature and bonding are explored to understand its behavior in different chemical environments and reactions .

Material Science

In material science, the compound’s properties are harnessed to develop new materials with specific characteristics required for advanced applications .

Safety and Hazards

Mechanism of Action

Target of Action

Nickel acetylacetonate, also known as Nickel(II) 2,4-pentanedionate or bis(((Z)-4-oxopent-2-en-2-yl)oxy)nickel or Nickel(II) acetylacetonate, is a coordination complex with the formula [Ni(acac)2]3 . The primary targets of Nickel acetylacetonate are organic compounds and materials, where it acts as a precursor in their synthesis .

Mode of Action

Nickel acetylacetonate interacts with its targets through coordination chemistry. It forms a six-membered chelate ring with organic compounds, typically binding both oxygen atoms to the metal . This interaction results in the formation of new compounds, such as Ni-based nanomaterials .

Biochemical Pathways

Nickel acetylacetonate plays a significant role in various catalytic reactions. It is used as a precursor for nanoparticle research, polymer science, and catalysis . The compound’s interaction with its targets affects the biochemical pathways involved in these processes, leading to the synthesis of new materials and applications in organic syntheses .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as toluene , which may influence its bioavailability.

Result of Action

The action of Nickel acetylacetonate results in the formation of new compounds and materials. For instance, it is widely used to synthesize Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles . These materials have various applications in fields like electronics, catalysis, and energy storage.

Action Environment

The action, efficacy, and stability of Nickel acetylacetonate can be influenced by environmental factors. For example, the compound reacts with water to give the blue-green diaquo complex Ni(acac)2(H2O)2 . Additionally, when bound to bulkier analogues of acetylacetonate ligand, steric hindrance favors formation of the mononickel derivatives . These factors can affect the compound’s reactivity and the resulting products.

properties

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWZFQPXYGHRKT-FDGPNNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Emerald-green solid, soluble in water; [Merck Index] | |

| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Nickel(II) 2,4-pentanedionate | |

CAS RN |

3264-82-2 | |

| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(pentane-2,4-dionato-O,O')nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

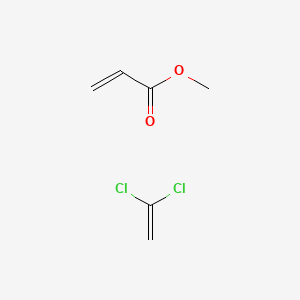

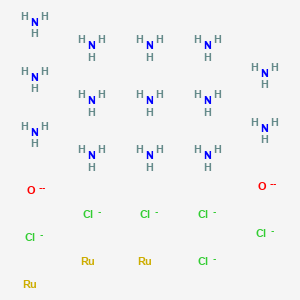

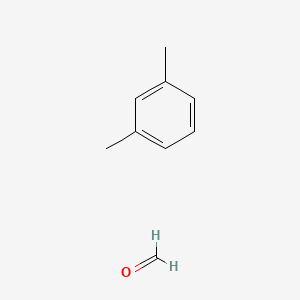

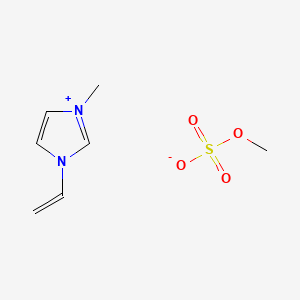

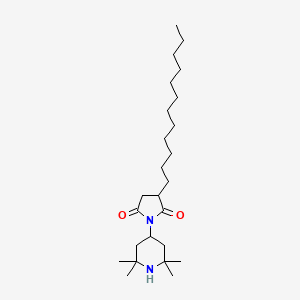

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.